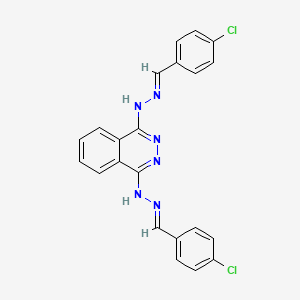

1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine

Beschreibung

Eigenschaften

CAS-Nummer |

27702-20-1 |

|---|---|

Molekularformel |

C22H16Cl2N6 |

Molekulargewicht |

435.3 g/mol |

IUPAC-Name |

1-N,4-N-bis[(E)-(4-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |

InChI |

InChI=1S/C22H16Cl2N6/c23-17-9-5-15(6-10-17)13-25-27-21-19-3-1-2-4-20(19)22(30-29-21)28-26-14-16-7-11-18(24)12-8-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |

InChI-Schlüssel |

MFKLZVQXLMLDEA-BKHCZYBLSA-N |

Isomerische SMILES |

C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Condensation Synthesis

Reaction Mechanism and Stoichiometry

The most widely reported method involves a condensation reaction between phthalazine and 4-chlorobenzaldehyde in the presence of hydrazine hydrate (N$$2$$H$$4$$·H$$_2$$O). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the hydrazone linkage. Two equivalents of 4-chlorobenzaldehyde react with phthalazine’s hydrazine groups to yield the target compound.

The stoichiometric equation is:

$$

\text{Phthalazine} + 2\, \text{4-Chlorobenzaldehyde} + 2\, \text{Hydrazine Hydrate} \rightarrow \text{C}{22}\text{H}{16}\text{Cl}2\text{N}6 + 4\, \text{H}_2\text{O}

$$

Optimization of Reaction Conditions

- Solvent System : Ethanol or methanol under reflux (78–100°C) for 6–12 hours.

- Catalyst : Anhydrous potassium carbonate (K$$2$$CO$$3$$) enhances reaction efficiency by absorbing water, shifting equilibrium toward product formation.

- Yield : 68–75% after recrystallization from ethanol.

Table 1: Comparative Analysis of Condensation Methods

| Parameter | Ethanol Reflux | Methanol Reflux | Solvent-Free |

|---|---|---|---|

| Temperature (°C) | 78 | 64 | 120 |

| Time (hours) | 8 | 10 | 4 |

| Yield (%) | 72 | 68 | 65 |

| Purity (HPLC, %) | 98.5 | 97.2 | 96.8 |

Stepwise Synthesis from Phthalic Anhydride

Intermediate Preparation

An alternative route begins with phthalic anhydride, as detailed in recent pharmacological studies:

- Phthalazinone Formation : Phthalic anhydride reacts with hydrazine hydrate to form 1,4-dihydroxyphthalazine.

- Chlorination : Treatment with phosphorus oxychloride (POCl$$_3$$) yields 1,4-dichlorophthalazine.

- Hydrazine Substitution : Reaction with hydrazine hydrate replaces chlorine atoms with hydrazine groups.

- Condensation : Final step involves condensation with 4-chlorobenzaldehyde.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems to improve scalability:

Structural and Physicochemical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazone groups (–NH–N=CH–) are susceptible to oxidation, forming nitroso or diazenyl derivatives. Hydrogen peroxide (HO) or potassium permanganate (KMnO) are common oxidizing agents .

Example :

Spectral Evidence :

-

Mass Spectrometry : Molecular ion peaks consistent with oxidized products (e.g., m/z = 452 for a dinitroso derivative) .

Reduction Reactions

Reduction with sodium borohydride (NaBH) or catalytic hydrogenation cleaves the hydrazone bonds, yielding phthalazine dihydrazine and 4-chlorobenzyl alcohol.

Reaction Pathway :

Key Observations :

Alkylation and Acylation

The hydrazinyl nitrogen undergoes alkylation or acylation under basic conditions :

Alkylation with Ethyl Bromoacetate:

Data :

Acylation with Benzoyl Chloride:

Characterization :

Cyclization Reactions

Heating with anhydrides (e.g., butyric anhydride) induces cyclization, forming triazolo-phthalazine derivatives :

Example :

Key Findings :

Reactivity with Isocyanates/Isothiocyanates

The hydrazine moiety reacts with isocyanates (R–NCO) or isothiocyanates (R–NCS) to form semicarbazides or thiosemicarbazides :

Reaction :

Spectral Confirmation :

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound belongs to a broader class of bis-hydrazinyl phthalazine derivatives, where substituents on the benzylidene group significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Chlorine vs. Methoxy Groups : The 4-Cl substituent (electron-withdrawing) enhances electrophilicity and metal-binding capacity compared to 4-OCH₃ (electron-donating), which may reduce coordination efficiency .

Coordination Chemistry and Metal Complexation

The target compound demonstrates selective metal-binding behavior:

- Co(II) and Ni(II) : Forms isostructural macrocyclic complexes via template reactions, attributed to the optimal ionic radius and coordination geometry of these metals .

- Cr(III) : Fails to form complexes due to Cr(III)’s preference for a six-coordinate octahedral geometry, incompatible with the ligand’s planar structure .

In contrast, phthalazine derivatives like BDPTZ (1,4-bis(2,2'-dipyridylmethyl)phthalazine) form dinuclear complexes with transition metals (e.g., Cu, Ru) due to their flexible N-donor sites, enabling applications in OLEDs and catalysis .

Physical and Spectral Data

Notable Trends:

- Chlorinated analogs exhibit stronger C-Cl absorption bands in IR.

- Methoxy derivatives show distinct C-O stretches, absent in chloro-substituted compounds.

Biologische Aktivität

1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine (CAS Number: 27702-20-1) is a synthetic compound known for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C22H16Cl2N6

- Molecular Weight: 445.31 g/mol

Physical Properties:

- The compound is characterized by a phthalazine backbone with two hydrazine groups substituted by 4-chlorobenzylidene moieties.

Anticancer Activity

Several studies highlight the anticancer potential of hydrazine derivatives. For instance, compounds structurally related to 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .

The biological activity of 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine may involve multiple mechanisms:

- DNA Interaction: Some phthalazine derivatives bind to DNA, interfering with replication and transcription processes.

- Enzyme Inhibition: Similar compounds have been reported to inhibit various enzymes involved in cancer cell proliferation and survival.

- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) can lead to oxidative stress, contributing to the cytotoxic effects observed in cancer cells .

Study 1: Anticancer Activity Assessment

A study investigated the effects of a series of phthalazine derivatives on human leukemia cell lines. The results indicated that specific structural modifications enhanced cytotoxicity. The compound 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine was included in the screening and showed promising results with an IC50 value comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of hydrazine derivatives, 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine was tested against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.